Duocarmycin MB

Übersicht

Beschreibung

Duocarmycin MB is a member of the duocarmycin family, a class of potent antitumor antibiotics first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and ability to bind to the minor groove of DNA, leading to irreversible alkylation and subsequent tumor cell death . This compound, like its analogues, has shown significant potential in cancer treatment due to its high potency and unique mechanism of action.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Duocarmycin MB umfasst mehrere wichtige Schritte, darunter die Konstruktion des Cyclopropapyrroloindol-Kerns, der für seine DNA-alkylierende Aktivität entscheidend ist Die letzten Schritte beinhalten die Funktionalisierung des Moleküls, um seine DNA-Bindungseigenschaften zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound befindet sich noch im experimentellen Stadium, wobei die meisten Verfahren darauf ausgerichtet sind, die Ausbeute und Reinheit der Verbindung zu optimieren. Der Prozess umfasst die großtechnische Fermentation von Streptomyces-Bakterien, gefolgt von der Extraktion und Reinigung der Verbindung . Fortschritte in der synthetischen Biologie und Fermentationstechnologie werden die Effizienz der industriellen Produktion in Zukunft voraussichtlich verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: Duocarmycin MB unterliegt in erster Linie Alkylierungsreaktionen, bei denen es an die kleine Furche der DNA bindet und die Nukleobase Adenin an der N3-Position alkyliert . Diese irreversible Alkylierung stört die Nukleinsäurearchitektur und führt zu Zelltod.

Häufige Reagenzien und Bedingungen: Die Alkylierungsreaktion von this compound findet typischerweise unter physiologischen Bedingungen statt, wobei die Verbindung an AT-reiche Stellen der DNA bindet . Die Reaktion ist hochspezifisch und effizient, was this compound zu einem potenten zytotoxischen Mittel macht.

Hauptprodukte: Das Hauptprodukt der Alkylierungsreaktion ist die alkylierte DNA, die sich nicht richtig replizieren oder transkribieren kann und zum Zelltod führt .

Wissenschaftliche Forschungsanwendungen

Duocarmycin MB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird this compound als Modellverbindung zur Untersuchung von DNA-alkylierenden Agenzien und deren Wirkmechanismen verwendet . Seine einzigartige Struktur und Reaktivität machen es zu einem wichtigen Werkzeug für das Verständnis der Chemie von DNA-Interaktionen.

Biologie: In der Biologie wird this compound zur Untersuchung der Auswirkungen der DNA-Alkylierung auf zelluläre Prozesse verwendet . Seine Fähigkeit, selektiv an DNA zu binden, macht es zu einem wertvollen Werkzeug zur Untersuchung der Rolle von DNA-Schäden bei Zelltod und Krebs.

Medizin: In der Medizin wird this compound als potenzielles Antikrebsmittel untersucht . Seine hohe Potenz und Selektivität machen es zu einem vielversprechenden Kandidaten für gezielte Krebstherapien, einschließlich Antikörper-Wirkstoff-Konjugaten (ADCs) und Prodrugs .

Industrie: In der Industrie wird this compound bei der Entwicklung neuer Antikrebsmedikamente und -therapien eingesetzt . Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einer wichtigen Verbindung für die pharmazeutische Forschung und Entwicklung.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die kleine Furche der DNA bindet und die Nukleobase Adenin an der N3-Position alkyliert . Diese irreversible Alkylierung stört die Nukleinsäurearchitektur und führt zu Zelltod. Die hohe Potenz der Verbindung beruht auf ihrer Fähigkeit, selektiv an AT-reiche Regionen der DNA zu binden, was sie sehr effektiv bei der gezielten Bekämpfung von Tumorzellen macht .

Wirkmechanismus

Duocarmycin MB exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to cell death. The compound’s high potency is due to its ability to selectively bind to AT-rich regions of DNA, making it highly effective at targeting tumor cells .

Vergleich Mit ähnlichen Verbindungen

Duocarmycin MB ist Teil einer größeren Familie von Duocarmycin-Verbindungen, darunter Duocarmycin A, Duocarmycin SA und Yatakemycin . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer Potenz und Selektivität.

Ähnliche Verbindungen:

Duocarmycin A: Ein weiteres potentes DNA-alkylierendes Mittel mit ähnlicher Struktur und Wirkmechanismus.

Duocarmycin SA: Bekannt für seine hohe Zytotoxizität und seine Fähigkeit, an DNA zu binden.

Yatakemycin: Zeigt die höchste Zytotoxizität innerhalb der Duocarmycin-Familie.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Struktur und Reaktivität, die es sehr effektiv bei der gezielten Bekämpfung von Tumorzellen machen. Seine Fähigkeit, selektiv an AT-reiche Regionen der DNA zu binden, und seine hohe Potenz unterscheiden es von anderen Duocarmycin-Verbindungen .

Eigenschaften

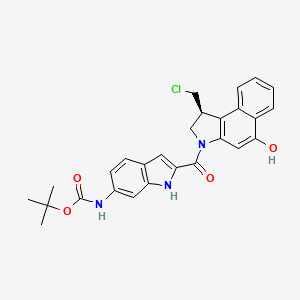

IUPAC Name |

tert-butyl N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O4/c1-27(2,3)35-26(34)29-17-9-8-15-10-21(30-20(15)11-17)25(33)31-14-16(13-28)24-19-7-5-4-6-18(19)23(32)12-22(24)31/h4-12,16,30,32H,13-14H2,1-3H3,(H,29,34)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUIPHKZPNUXGG-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104216 | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613286-58-0 | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613286-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

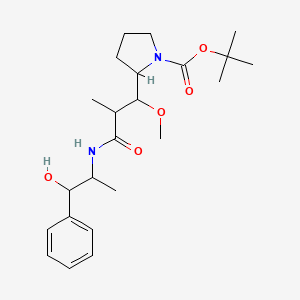

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE](/img/structure/B3323081.png)